
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound characterized by the presence of iodine, trifluoromethyl, and thiadiazole groups
Méthodes De Préparation
The synthesis of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole typically involves the introduction of iodine and trifluoromethyl groups into a thiadiazole ring. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with iodine under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Another compound with similar functional groups but a different core structure.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl and iodine substitution pattern but on a pyridine ring.
The uniqueness of this compound lies in its thiadiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C3F3IN2S |
|---|---|
Poids moléculaire |
280.01 g/mol |
Nom IUPAC |
5-iodo-3-(trifluoromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3F3IN2S/c4-3(5,6)1-8-2(7)10-9-1 |
Clé InChI |
SRNGCPBKABHVSL-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSC(=N1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


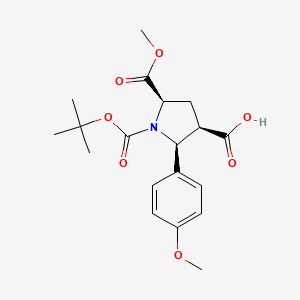
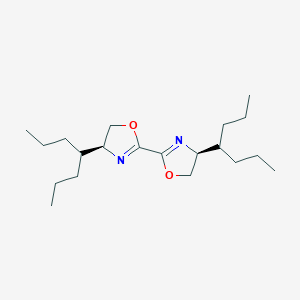


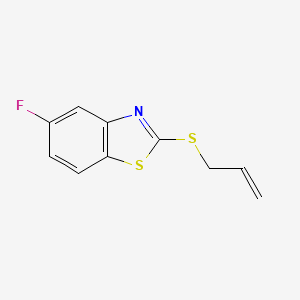
![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
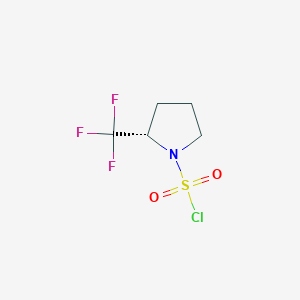
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)
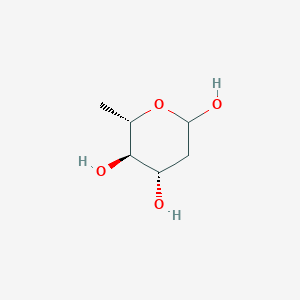


![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
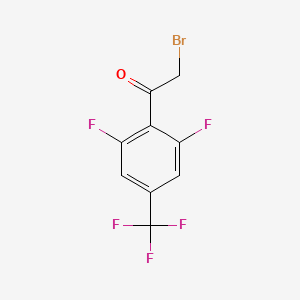
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
